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Introduction
Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase

(ALK) inhibitor approved for the treatment of ALK-rearranged non-small cell lung cancer

(NSCLC).[1][2] While highly effective in its on-target activity, a thorough understanding of its off-

target interactions and associated liabilities is crucial for optimizing its therapeutic index,

managing adverse events, and guiding future drug development. This technical guide provides

an in-depth overview of the known off-target effects and clinical liabilities of Ceritinib,

supported by quantitative data, detailed experimental methodologies, and visual

representations of key biological pathways and workflows.

Off-Target Kinase Profile
Ceritinib's off-target activity has been characterized through various preclinical studies,

including kinome scanning and chemical proteomics. These investigations have revealed that

at clinically relevant concentrations, Ceritinib can inhibit several kinases other than ALK. This

polypharmacology is a key contributor to both its therapeutic efficacy in some contexts and its

adverse effect profile.

Quantitative Analysis of Off-Target Kinase Inhibition
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The following table summarizes the in vitro inhibitory activity of Ceritinib against its primary

target, ALK, and a panel of identified off-target kinases. The half-maximal inhibitory

concentration (IC50) is a measure of the potency of a substance in inhibiting a specific

biological or biochemical function.

Target Kinase IC50 (nM) Reference(s)

Primary Target

ALK 0.2 [3]

Off-Targets

Insulin Receptor (InsR) 7 [3]

Insulin-like Growth Factor 1

Receptor (IGF-1R)
8 [3]

Serine/Threonine Kinase 22D

(STK22D)
23 [3]

Feline Sarcoma Oncogene

(FER)
5 [4]

Focal Adhesion Kinase 1

(FAK1)
~20 [4]

Calcium/Calmodulin-

Dependent Protein Kinase

Kinase 2 (CAMKK2)

~26 [4]

Ribosomal S6 Kinase 2

(RSK2)
~275 [4]

Ribosomal S6 Kinase 1

(RSK1)
~584 [4]

Cdc2-like Kinase 2 (CLK2)
Lower inhibition constant than

ALK

ROS1
Inhibition at clinically relevant

concentrations
[1][5]
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Clinical Liabilities and Adverse Events
The off-target kinase interactions of Ceritinib, along with other pharmacological properties,

contribute to a range of clinically observed adverse events. Understanding the frequency and

severity of these liabilities is essential for patient management.

Summary of Common Adverse Events (All Grades)
The table below outlines the incidence of the most frequently reported adverse events in

clinical trials of Ceritinib.

Adverse Event Incidence (%) Reference(s)

Diarrhea 85-86 [6][7]

Nausea 69-80 [6][7]

Vomiting 60-67 [6][7]

Abdominal Pain 40-54 [6][7]

Fatigue 45 [6]

Decreased Appetite 29 [7]

Constipation 29 [7]

Esophageal Disorder 16 [7]

Hepatotoxicity (Elevated

ALT/AST)

ALT: up to 60%, AST: up to

60%
[8]

Hyperglycemia Noted in clinical trials [9]

Bradycardia 1.1-3 [10][11]

QTc Prolongation 1.3-4 [10][11]

In-Depth Look at Key Liabilities
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are the most common adverse events

associated with Ceritinib, occurring in a vast majority of patients.[7][12] These effects are often

dose-dependent and can typically be managed with supportive care, such as antiemetics and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://www.mdpi.com/2072-6694/15/6/1766
https://synapse.patsnap.com/article/what-are-the-side-effects-of-ceritinib
https://www.mdpi.com/1422-0067/26/2/554
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00891/full
https://www.mdpi.com/1422-0067/26/2/554
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00891/full
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.drugs.com/sfx/ceritinib-side-effects.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818057/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antidiarrheals, and dose modifications.[12][13] Proactive management strategies have been

shown to be effective in allowing patients to remain on the recommended therapeutic dose.[12]

Hepatotoxicity: Ceritinib is associated with elevations in liver aminotransferases (ALT and

AST).[8][14] While often transient and manageable with dose interruption or reduction, severe

hepatotoxicity, including drug-induced liver injury, has been reported.[14][15] The mechanism is

thought to be multifactorial, potentially involving off-target inhibition of critical kinases in

hepatocytes and immunologically mediated responses.[14] Regular monitoring of liver function

is crucial during treatment.[8]

Cardiotoxicity: Ceritinib has been linked to cardiac adverse events, including bradycardia (a

slow heart rate) and QTc interval prolongation, which can increase the risk of arrhythmias.[10]

[11][16] The incidence of these events is generally low.[10][16] In some cases, more severe

cardiac events like pericarditis and myocarditis have been reported.[17] The underlying

mechanisms are not fully elucidated but may involve off-target effects on ion channels or

cardiac signaling pathways.

Hyperglycemia: An increase in blood glucose levels has been observed in patients treated with

Ceritinib.[9][18] This is thought to be linked to the off-target inhibition of the Insulin Receptor

(InsR).[18][19] Patients with pre-existing diabetes may be at a higher risk and require careful

glucose monitoring and management.[19]

Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to

investigate them is essential for a deeper understanding of Ceritinib's off-target effects.
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Caption: Ceritinib's on-target and off-target signaling pathways.
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Chemical Proteomics Workflow for Off-Target Identification
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Caption: Workflow for identifying Ceritinib's off-targets.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of drug

effects. Below are methodologies for key assays used in the characterization of Ceritinib's off-

target profile and liabilities.

Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a

kinase reaction.

Materials:
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ADP-Glo™ Kinase Assay Kit (Promega)

Purified kinase enzymes (target and off-target kinases)

Kinase-specific substrates and cofactors

Ceritinib stock solution (in DMSO)

384-well white assay plates

Multichannel pipettes or automated liquid handler

Luminometer

Protocol:

Kinase Reaction Setup:

Prepare a kinase reaction buffer appropriate for the specific kinase being tested.

In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

Add 0.5 µL of Ceritinib at various concentrations (typically a 10-point serial dilution) or

DMSO as a control.

Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume

is 5 µL.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

ATP Depletion:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation:
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Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP

and contains luciferase and luciferin to generate a luminescent signal from the newly

formed ATP.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percent inhibition for each Ceritinib concentration relative to the DMSO

control.

Determine the IC50 value by fitting the data to a dose-response curve.[20][21][22][23]

Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Ceritinib stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear flat-bottom plates

Spectrophotometer (plate reader)
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Protocol:

Cell Seeding:

Harvest and count cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium.

Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of Ceritinib in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of Ceritinib or DMSO as a control.

Incubate the plate for a specified period (e.g., 72 hours).

MTT Addition and Incubation:

Add 10 µL of the 5 mg/mL MTT solution to each well.

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT

to purple formazan crystals.

Formazan Solubilization and Measurement:

Carefully remove the medium from the wells.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Data Acquisition and Analysis:

Measure the absorbance at a wavelength of 570 nm using a plate reader.
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Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Determine the IC50 value from the dose-response curve.[24][25][26]

Off-Target Identification: Chemical Proteomics
(Kinobeads)
This method uses immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large

portion of the cellular kinome, allowing for the identification of drug targets through competitive

binding.

Materials:

Cell lines of interest

Lysis buffer

Kinobeads (a mixture of immobilized kinase inhibitors on a resin)

Ceritinib stock solution (in DMSO)

Wash buffers

Elution buffer

Mass spectrometer (LC-MS/MS)

Protocol:

Cell Lysis:

Culture and harvest cells.

Lyse the cells in a non-denaturing lysis buffer to obtain a native protein extract.

Determine the protein concentration of the lysate.

Competitive Binding:
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Incubate a defined amount of the cell lysate with varying concentrations of free Ceritinib
or DMSO (control) for a specified time (e.g., 45 minutes at 4°C).

Kinase Enrichment:

Add the kinobeads slurry to the lysate-inhibitor mixture.

Incubate to allow the kinases not bound by Ceritinib to bind to the immobilized probes.

Washing and Elution:

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

Elute the captured kinases from the beads, typically using a denaturing elution buffer.

Sample Preparation for Mass Spectrometry:

Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

LC-MS/MS Analysis:

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Data Analysis:

Identify and quantify the proteins in each sample.

For each identified kinase, generate a dose-response curve based on its abundance at

different Ceritinib concentrations.

Kinases that show a dose-dependent decrease in binding to the kinobeads in the

presence of Ceritinib are identified as potential off-targets.[27][28][29][30]

Conclusion
Ceritinib is a highly effective ALK inhibitor, but its clinical utility is accompanied by a distinct

profile of off-target effects and liabilities. A comprehensive understanding of its

polypharmacology, including the specific off-target kinases it inhibits, is paramount for
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anticipating and managing its adverse effects. The methodologies outlined in this guide provide

a framework for the continued investigation of Ceritinib and other kinase inhibitors, with the

ultimate goal of improving therapeutic outcomes for patients with cancer. The ongoing

characterization of off-target profiles will not only aid in the safer use of existing drugs but also

inform the design of next-generation inhibitors with improved selectivity and reduced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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